Norchenodeoxycholic acid is a bile acid derivative that plays a significant role in the metabolism of lipids and the absorption of nutrients. It is part of a broader category of bile acids, which are synthesized from cholesterol in the liver and are crucial for digestion and absorption of dietary fats. Norchenodeoxycholic acid is noted for its unique physiological properties compared to other bile acids, influencing bile flow and secretion dynamics.
Norchenodeoxycholic acid is primarily derived from the enzymatic modification of chenodeoxycholic acid, which itself is a product of cholesterol metabolism. The synthesis and biotransformation of norchenodeoxycholic acid have been studied extensively in both animal models and human subjects, providing insights into its metabolic pathways and physiological functions .
Norchenodeoxycholic acid belongs to the class of bile acids, specifically categorized under the group of 24-nor bile acids. These compounds are characterized by the absence of a carbon atom at the C24 position, which differentiates them from their respective parent compounds. This structural modification affects their solubility and biological activity.
The synthesis of norchenodeoxycholic acid typically involves several chemical transformations starting from chenodeoxycholic acid. One common method includes the selective reduction and hydroxylation of specific positions on the steroid nucleus.
Recent studies have also explored synthetic pathways using advanced techniques such as enzymatic transformations that leverage specific enzymes to achieve regioselective modifications .
The molecular formula for norchenodeoxycholic acid is C23H40O4. Its structure features a steroid backbone with hydroxyl groups at specific positions, contributing to its amphipathic nature, which is essential for its function in lipid digestion.
The absence of the C24 carbon atom alters its physical properties compared to chenodeoxycholic acid, affecting its solubility and interaction with lipid membranes .
Norchenodeoxycholic acid undergoes various chemical reactions during its metabolic processing. Key reactions include:
These reactions typically occur in the liver and intestines, where enzymes such as sulfotransferases and UDP-glucuronosyltransferases play pivotal roles in modifying bile acids for excretion or reabsorption .
Norchenodeoxycholic acid functions primarily as an emulsifier in the digestive system, aiding in the solubilization of dietary fats. Its mechanism involves:
Studies indicate that norchenodeoxycholic acid can significantly increase bile flow rates compared to other bile acids, suggesting a unique role in regulating hepatic function .
These properties are crucial for understanding how norchenodeoxycholic acid behaves within biological systems and during pharmaceutical applications .
Norchenodeoxycholic acid has garnered interest in various scientific fields due to its unique properties:
Additionally, ongoing research aims to explore its utility as a model compound for developing new bile acid analogs with improved clinical efficacy .
Norchenodeoxycholic acid (NorCDCA) is a C23 bile acid homologue derived from the parent compound chenodeoxycholic acid (CDCA) through enzymatic side chain shortening. This structural modification involves the removal of one methylene group from CDCA’s C24 cholane skeleton, resulting in a propanoic acid side chain (C22-C23-COOH) instead of the butanoic acid chain (C22-C23-C24-COOH) characteristic of CDCA and UDCA [1] [4]. The stereochemistry of NorCDCA retains the 3α,7α-dihydroxy configuration of CDCA, distinguishing it from UDCA, which features a 7β-hydroxy epimer [1] [3]. This C23 backbone significantly alters molecular packing efficiency, receptor binding kinetics, and metabolic stability compared to its C24 counterparts [1] [8].
Table 1: Structural Comparison of NorCDCA with CDCA and UDCA
Feature | NorCDCA | CDCA | UDCA |
---|---|---|---|
Carbon Skeleton | C23 | C24 | C24 |
Side Chain Length | Propanoic acid | Butanoic acid | Butanoic acid |
3-Hydroxy Orientation | α | α | α |
7-Hydroxy Orientation | α | α | β |
Molecular Formula | C₂₃H₃₈O₄ | C₂₄H₄₀O₄ | C₂₄H₄₀O₄ |
The elimination of a terminal methyl group reduces NorCDCA’s hydrophobicity index by ~30% compared to CDCA, as quantified by reverse-phase HPLC retention times [3]. This modification enhances water solubility due to the increased polarity of the truncated side chain and its influence on the molecule’s dipole moment. The pKa of NorCDCA’s carboxyl group is ~5.1, marginally lower than CDCA’s pKa of 5.4, indicating enhanced ionization at physiological pH [3] [5]. This shift promotes stronger hydrogen-bonding capacity with aqueous environments and reduces passive diffusion across lipid membranes. Computational modeling reveals that side chain truncation reorients the carboxyl group, optimizing its solvent exposure and reducing intramolecular hydrophobic shielding [8].
NorCDCA exhibits markedly elevated aqueous solubility (98 mg/mL at 25°C) compared to CDCA (53 mg/mL) and UDCA (79 mg/mL) [3] [5]. This property stems from its reduced hydrophobic surface area and enhanced hydrogen-bonding capacity. In micellar systems, NorCDCA demonstrates a higher critical micellization concentration (CMC) of 12 mM versus CDCA’s 8 mM, reflecting its diminished amphiphilicity [3]. Molecular dynamics simulations indicate that NorCDCA forms smaller, more dynamic micelles (average aggregation number: 8 ± 2) compared to CDCA (14 ± 3), reducing cholesterol-solubilizing capacity by ~40% [6] [8]. The truncated side chain also impairs "back-to-back" sterol stacking in mixed micelles, limiting its utility in cholesterol gallstone dissolution but enhancing selectivity in nuclear receptor interactions [7] [10].
A defining feature of NorCDCA is its refractoriness to enzymatic conjugation by hepatic bile acid-CoA:amino acid N-acyltransferase (BAAT). This resistance arises from the shortened side chain’s inability to form a stable CoA thioester intermediate—a prerequisite for glycine or taurine amidation [1] [4]. In vitro studies using human hepatocyte lysates demonstrate <5% conversion of NorCDCA to glyco- or tauro-conjugates over 24 hours, contrasting with >95% conjugation efficiency for CDCA [4]. This metabolic stability extends NorCDCA’s plasma half-life and alters enterohepatic recirculation dynamics. The unconjugated molecule is reabsorbed predominantly via passive diffusion in the jejunum rather than active ileal transport, reducing first-pass hepatic extraction and increasing systemic bioavailability [4] [9].
Table 2: Physicochemical and Metabolic Properties of NorCDCA vs. CDCA
Property | NorCDCA | CDCA | Biological Implication |
---|---|---|---|
Aqueous Solubility | 98 mg/mL | 53 mg/mL | Enhanced formulation flexibility |
Micellar CMC | 12 mM | 8 mM | Reduced detergent cytotoxicity |
Cholesterol Solubility | 0.8 mmol/mmol BA | 1.3 mmol/mmol BA | Limited gallstone dissolution efficacy |
Conjugation Efficiency | <5% | >95% | Altered pharmacokinetics & receptor targeting |
FXR Activation EC50 | 45 μM | 10 μM | Reduced transactivation potential |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7